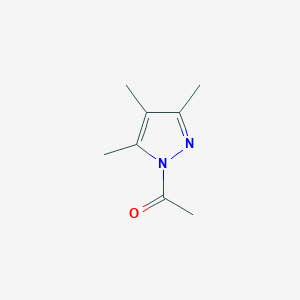

1-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanone is an organic compound with the molecular formula C8H12N2O It belongs to the class of pyrazole derivatives, which are known for their diverse chemical and biological properties This compound is characterized by a pyrazole ring substituted with three methyl groups and an ethanone group

Preparation Methods

The synthesis of 1-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the condensation of α, β-unsaturated aldehydes or ketones with hydrazine derivatives under catalytic conditions. For instance, the use of H3[PW12O40]/SiO2 as a catalyst under microwave irradiation and solvent-free conditions has been reported to yield high purity products . This method is advantageous due to its environmental friendliness, simplicity, and high yields.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

1-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group using reducing agents like sodium borohydride.

Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions, introducing different functional groups under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in organic synthesis and material science.

Biology: Pyrazole derivatives, including this compound, have shown potential as enzyme inhibitors and bioactive molecules in various biological assays.

Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing anti-inflammatory, antimicrobial, and anticancer agents.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

1-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanone can be compared with other pyrazole derivatives such as:

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanone: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Lacks the additional methyl groups, which can affect its chemical properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanone, also known by its CAS number 1125-28-6, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on recent research findings.

- Molecular Formula : C₈H₁₂N₂O

- Molecular Weight : 152.19 g/mol

- Purity : Typically assessed in laboratory settings, often reported as >95%.

Synthesis

The synthesis of this compound involves the reaction of appropriate pyrazole derivatives with acetylating agents. The general method includes:

- Formation of the pyrazole ring.

- Acetylation to introduce the ethanone moiety.

- Purification using column chromatography.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazoles, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : Compounds related to this compound have shown IC₅₀ values ranging from low micromolar to high micromolar concentrations against tumor cells such as HepG2 (liver cancer) and HeLa (cervical cancer) cells .

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 | 10.5 | Tubulin polymerization inhibition |

| This compound | HeLa | 12.0 | Cell cycle arrest in G2/M phase |

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been implicated in anti-inflammatory effects:

- Mechanism : It has been observed to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various in vitro models .

- Research Findings : In vivo studies demonstrated that derivatives could reduce microglial activation in models of neuroinflammation .

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the anticancer activity of a series of pyrazole derivatives including this compound. The results indicated that this compound effectively inhibited cell proliferation in HepG2 and HeLa cell lines. The study utilized MTT assays to assess cell viability and reported significant growth inhibition at concentrations below 15 µM.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of pyrazole derivatives in models of oxidative stress. The results showed that these compounds could mitigate glutamate-induced neurotoxicity in HT-22 cells by reducing oxidative stress markers and enhancing cell survival rates.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar to colchicine, it binds to tubulin and prevents its polymerization into microtubules.

- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells leading to apoptosis.

Properties

IUPAC Name |

1-(3,4,5-trimethylpyrazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-6(2)9-10(7(5)3)8(4)11/h1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZFMPMLTAZXDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.